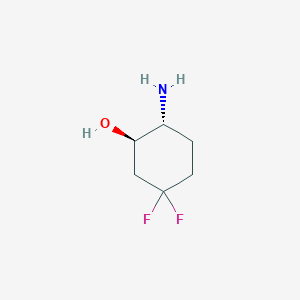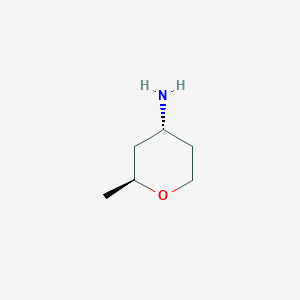![molecular formula C10H15Br2NO2 B8186829 [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186829.png)
[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C10H15Br2NO2. It is characterized by the presence of a cyclopropyl group, a dibromo-vinyl group, and a carbamic acid tert-butyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the reaction of cyclopropylamine with 2,2-dibromoacetaldehyde in the presence of a base, followed by the addition of tert-butyl chloroformate. The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dibromo-vinyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its role in drug development and medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
作用机制
The mechanism of action of [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The dibromo-vinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.
相似化合物的比较
- [1-(2,2-Dichloro-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(2,2-Difluoro-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(2,2-Diiodo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the vinyl group can significantly affect the compound’s reactivity and biological activity.
- [1-(2,2-Dibromo-vinyl)-cyclopropyl]-carbamic acid tert-butyl ester is unique due to the specific properties imparted by the dibromo-vinyl group, which can enhance its reactivity in certain chemical reactions.
属性
IUPAC Name |
tert-butyl N-[1-(2,2-dibromoethenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO2/c1-9(2,3)15-8(14)13-10(4-5-10)6-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMLYRPRBGRZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C=C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














